![molecular formula C14H17ClN2O3 B5647301 2-chloro-N-cycloheptyl-4-nitrobenzamide](/img/structure/B5647301.png)
2-chloro-N-cycloheptyl-4-nitrobenzamide
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Overview
Description
2-chloro-N-cycloheptyl-4-nitrobenzamide is an organic compound with the molecular formula C14H17ClN2O3 and a molecular weight of 296.75 g/mol . This compound is characterized by the presence of a chloro group, a cycloheptyl group, and a nitro group attached to a benzamide core. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-cycloheptyl-4-nitrobenzamide typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce the nitro group.
Chlorination: The nitrobenzene derivative is then chlorinated to introduce the chloro group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2-chloro-N-cycloheptyl-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, nucleophiles like amines or thiols, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-cycloheptyl-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-cycloheptyl-4-nitrobenzamide depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and cycloheptyl groups may influence the compound’s binding affinity and specificity for certain enzymes or receptors. The exact pathways involved would depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-cycloheptyl-4-nitrobenzamide include:
2-chloro-N-cyclohexyl-4-nitrobenzamide: This compound has a cyclohexyl group instead of a cycloheptyl group, which may affect its chemical reactivity and biological activity.
2-chloro-N-heptyl-4-nitrobenzamide: This compound has a heptyl group instead of a cycloheptyl group, leading to differences in its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-cycloheptyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-13-9-11(17(19)20)7-8-12(13)14(18)16-10-5-3-1-2-4-6-10/h7-10H,1-6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLAIZABNSSLKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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